Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate
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Overview
Description
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives.
Scientific Research Applications
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or proteins essential for the survival of pathogens. The benzimidazole ring is known to interact with microtubules, disrupting cell division and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Thiazole: Another heterocyclic compound with diverse biological activities.
Imidazole: A five-membered ring system with significant pharmaceutical applications.
Uniqueness
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its specific structural features, such as the ethyl carbamate group and the 4-methylstyryl substituent. These modifications can enhance its biological activity and specificity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl N-[6-[(E)-2-(4-methylphenyl)ethenyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-19(23)22-18-20-16-11-10-15(12-17(16)21-18)9-8-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23)/b9-8+ |
InChI Key |
NBMGTQFOSCIVQI-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)/C=C/C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C=CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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